molecular formula C15H17F2N3O B2480157 2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol CAS No. 2490412-84-3

2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol

Cat. No. B2480157
CAS RN: 2490412-84-3
M. Wt: 293.318
InChI Key: JKQSCWDDKIOARF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol" often involves multicomponent reactions and environmentally friendly processes. For instance, an efficient, catalyst-free synthesis in aqueous ethanol medium was developed for derivatives involving similar structural motifs, emphasizing the trend towards greener synthesis methods (Ibberson et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the crystal structure and spectroscopic features provide insight into the arrangement and electronic environment of molecules, facilitating a deeper understanding of their chemical behavior (Wang et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving this compound or its analogs demonstrate a diverse reactivity profile, capable of participating in various chemical transformations. The synthesis of pyrazolo[3,4-b]pyridin-5-carboxylates from ethyl 2-ethoxymethylene-3-oxo esters and 3-amino-5-hydroxypyrazole underlines the compound's versatile reactivity (Goryaeva et al., 2013).

Physical Properties Analysis

The physical properties, including the crystal structure and polymorphism, of related compounds, are crucial for understanding their stability and behavior under different conditions. For instance, studies on polymorphic forms reveal subtle differences in physical characteristics, which are significant for their application in various fields (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are informed by the compound's molecular structure and the influence of various substituents. The reaction of 2-aminopyridine with Meldrum’s acid showcases the chemical versatility and potential for creating a wide array of derivatives, highlighting the compound's chemical properties and potential applications (Asadi et al., 2021).

Scientific Research Applications

Synthesis and Applications in Polymer Chemistry

2-(Pyridin-2-yl)ethanol as a Protective Group : The compound 2-(pyridin-2-yl)ethanol has been identified as an effective protecting group for methacrylic acid (MAA). It offers selective removal options, either chemically under alkaline conditions or thermally at or above 110 °C, while maintaining stability under acidic conditions and against catalytic hydrogenolysis. This functionality underscores its potential for extensive use in polymer chemistry, especially given its commercial availability and cost-effectiveness (Elladiou & Patrickios, 2012).

Chemical Synthesis

Synthesis of Pyrimidin Derivatives : A novel synthesis approach for ethyl 7,12-dihydro-1,3,6,7,12-pentaazapleiadene-5-carboxylate derivatives has been accomplished, involving a reaction of 4-chloro-6-methylpyrimidine-5-carbonitrile with various 4-substituted 2-nitrobenzene amines. This method showcases the versatility of pyrimidin derivatives in chemical synthesis (Basetti, Poturaju, Hoshalli & Potluri, 2015).

Pharmaceutical Intermediates

Development of Chiral Intermediates : The compound (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a crucial chiral intermediate for the synthesis of Ticagrelor, used in treating acute coronary syndromes. The optimized biocatalytic process for its production highlights the significance of such compounds in pharmaceutical manufacturing (Guo et al., 2017).

Biochemical Applications

Pyridine-Based Heterocycles : The synthesis of pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles involves ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as the starting material, showcasing the compound's role in the creation of complex biochemical structures (El-Kashef, Farghaly, Al-Hazmi, Terme & Vanelle, 2010).

Catalysis and Complexation

Formation of Cu(II) Complexes : The synthesis and characterization of Schiff base ligands derived from unsymmetrical tripodal amines, including 2-((2-aminoethyl)(pyridin-2-ylmethyl)amino)ethanol, have been reported. These compounds are used to form Cu(II) complexes, indicating their utility in catalysis and complexation studies (Keypour et al., 2015).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle all chemical substances with care, following the recommended safety guidelines.

properties

IUPAC Name

2-[[2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O/c1-10-8-19-15(20-9-10)14(18-4-5-21)6-11-2-3-12(16)7-13(11)17/h2-3,7-9,14,18,21H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQSCWDDKIOARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C(CC2=C(C=C(C=C2)F)F)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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